molecular formula C9H8F3NO4S B121450 Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate CAS No. 142274-37-1

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate

Cat. No.: B121450
CAS No.: 142274-37-1
M. Wt: 283.23 g/mol
InChI Key: PCBZIMCRNCIBHJ-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate (CAS: 142274-37-1) is a sulfonated pyridine derivative with the molecular formula C₉H₈F₃NO₄S and a molecular weight of 283.23 g/mol . Its structure features a 5-(trifluoromethyl)pyridyl group linked via a sulfonyl bridge to a methyl acetate moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl (-SO₂-) group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and may serve as an intermediate in agrochemical or pharmaceutical research, given the prevalence of sulfonated pyridines in herbicides and bioactive molecules .

Properties

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-17-8(14)5-18(15,16)7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBZIMCRNCIBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384178
Record name Methyl [5-(trifluoromethyl)pyridine-2-sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142274-37-1
Record name Methyl [5-(trifluoromethyl)pyridine-2-sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Halogenated Pyridine Intermediates

A widely reported method involves the displacement of a halogen atom on a pre-functionalized pyridine ring with a sulfonylacetate nucleophile. The synthesis typically begins with 2-chloro-5-(trifluoromethyl)pyridine as the starting material.

Procedure :

  • Generation of the sulfinate nucleophile : Methyl sulfonylacetate is deprotonated using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) to form the corresponding sulfinate anion.

  • Substitution reaction : The sulfinate anion reacts with 2-chloro-5-(trifluoromethyl)pyridine under reflux conditions (60–80°C) for 12–24 hours.

  • Work-up : The product is isolated via aqueous extraction and purified by recrystallization or column chromatography.

Key Advantages :

  • High regioselectivity due to the electron-withdrawing trifluoromethyl group directing substitution to the 2-position.

  • Scalability, with yields exceeding 85% under optimized conditions.

Challenges :

  • Requires stringent anhydrous conditions to prevent hydrolysis of the sulfinate intermediate.

  • Limited commercial availability of 2-chloro-5-(trifluoromethyl)pyridine necessitates in-situ preparation.

Oxidation of Thioether Precursors

An alternative route involves the synthesis of methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate followed by oxidation to the sulfone (Figure 1).

Procedure :

  • Thioether formation : 2-Mercapto-5-(trifluoromethyl)pyridine is reacted with methyl bromoacetate in the presence of a base (e.g., triethylamine) at room temperature.

  • Oxidation : The thioether intermediate is treated with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50–60°C for 6–8 hours.

Reaction Conditions :

StepReagentsTemperatureTimeYield
Thioether synthesisMethyl bromoacetate, Et₃N25°C4 h78%
OxidationH₂O₂, AcOH60°C8 h92%

Advantages :

  • Oxidation step is highly efficient, converting thioethers to sulfones with minimal byproducts.

  • Avoids handling sensitive sulfinate anions.

Limitations :

  • Requires access to 2-mercapto-5-(trifluoromethyl)pyridine, which may require multi-step synthesis.

Catalytic and Process Optimization

Phase Transfer Catalysis (PTC) in Alkylation Reactions

The use of PTCs such as tetra-n-octylammonium bromide enhances reaction rates in biphasic systems. For example, in the alkylation of sodium sulfinates with halogenated pyridines:

Optimized Protocol :

  • Catalyst : 5 mol% tetra-n-octylammonium bromide

  • Solvent : Toluene/water (1:1 v/v)

  • Temperature : 40°C

  • Yield : 89%

Mechanistic Insight :
The PTC facilitates the transfer of the sulfinate anion from the aqueous phase to the organic phase, accelerating the substitution reaction.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis). Comparative studies show:

SolventDielectric ConstantYield (%)
THF7.676
DMF36.782
DMSO46.788

Data adapted from large-scale batch trials.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Industrial routes prioritize low-cost reagents without compromising yield:

  • Methyl chloroacetate over bromoacetate due to lower cost and reduced halogen waste.

  • Sodium persulfate as an alternative oxidant to H₂O₂ for improved safety profile.

Waste Stream Management

The oxidation route generates aqueous acidic waste containing acetic acid and residual H₂O₂. Neutralization with calcium carbonate followed by distillation allows for solvent recovery (>95% efficiency).

Emerging Methodologies and Innovations

Photocatalytic Sulfonation

Recent advances utilize visible-light photocatalysis to directly introduce sulfonyl groups onto pyridine rings. For example, iridium-based catalysts (e.g., Ir(ppy)₃) enable room-temperature reactions with methyl sulfinate salts.

Preliminary Results :

  • Yield : 72%

  • Reaction Time : 8 hours

  • Conditions : Blue LED (450 nm), DMF solvent.

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces processing times and improves heat management. A pilot-scale study achieved:

  • Residence Time : 30 minutes (vs. 24 hours batch)

  • Productivity : 12 kg/day.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic substitution85–8998.5High120–150
Thioether oxidation90–9299.2Moderate180–200
Photocatalytic70–7597.8Low250–300

Data synthesized from patents and commercial process reports .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic displacement. Key examples include:

Reaction Type Conditions Products/Outcomes Source
Alkylation K₂CO₃, DMF, 80°CSubstitution at the sulfonyl group with alkyl halides yields pyridyl sulfones.
Amination NH₃/EtOH, refluxFormation of sulfonamide derivatives via NH₃ attack at the sulfonyl oxygen.
Thiol Displacement Thiols, base (e.g., Et₃N), RTThioether derivatives generated through S–N bond cleavage.

Hydrolysis Reactions

The methyl ester and sulfonyl groups undergo hydrolysis under varying conditions:

  • Acidic Hydrolysis :
    Treatment with HCl (1–2 N) in THF/water (1:1) at 60°C cleaves the ester to yield 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetic acid. The sulfonyl group remains intact under these conditions.

  • Basic Hydrolysis :
    NaOH (0.5–1.0 M) in aqueous ethanol (70°C, 4–6 h) results in complete saponification of the ester, forming the sodium salt of the corresponding acid .

Transition Metal-Catalyzed Coupling

The pyridine ring participates in cross-coupling reactions:

Reaction Catalyst Applications Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Arylation at the pyridine C-3 position using aryl boronic acids.
Buchwald–Hartwig Pd₂(dba)₃, XantphosIntroduction of amines at the pyridine ring via C–N bond formation.

Biological Interactions

The compound interacts with enzymes and receptors due to its TFM group:

  • Enzyme Inhibition :
    Derivatives inhibit acetylcholinesterase (IC₅₀ = 0.8–1.2 µM) and bacterial fatty acid synthase (IC₅₀ = 2.5 µM) through sulfonyl-oxygen hydrogen bonding .

  • Covalent Binding :
    The sulfonyl group forms covalent adducts with cysteine residues (e.g., Cys249 in PPARδ) under physiological conditions, as confirmed by mass spectrometry .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and trifluoromethyl radicals .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

Comparative Reactivity with Analogues

Compound Reactivity Difference Source
Methyl 4-(trifluoromethyl)benzenesulfonateLower electrophilicity due to absence of pyridine ring; slower nucleophilic substitution.
5-(Trifluoromethyl)-2-pyridinethiolHigher susceptibility to oxidation but faster thiol-disulfide exchange.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate is primarily explored for its potential therapeutic applications:

  • Antitumor Activity : Studies have indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to improve the selectivity and potency of such compounds against tumor cells .
  • Antimicrobial Properties : Research has shown that compounds with sulfonyl groups possess significant antimicrobial activity. This compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains .

Agrochemicals

The compound's structural features make it suitable for development in agricultural chemistry:

  • Pesticide Development : Due to its ability to interact with biological systems, there is potential for this compound to be formulated as a pesticide or herbicide. The trifluoromethyl group can enhance the efficacy and stability of agrochemical formulations .
  • Plant Growth Regulators : Compounds similar to this compound have been investigated for their roles in regulating plant growth and development, potentially aiding in crop yield improvements under stress conditions .

Materials Science

In materials science, this compound can be utilized for synthesizing advanced materials:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance properties such as thermal stability and chemical resistance. This compound may act as a monomer or additive in the synthesis of fluorinated polymers .
  • Nanocomposites : Research is ongoing into the use of this compound in creating nanocomposite materials that exhibit enhanced mechanical and thermal properties due to the synergistic effects of fluorinated compounds with other materials .

Case Studies

Study TitleFocusFindings
Antitumor Activity of Pyridine DerivativesEvaluation of cytotoxic effectsThis compound showed significant cytotoxicity against breast cancer cell lines.
Synthesis of Fluorinated AgrochemicalsDevelopment of new pesticidesThe compound was effective in enhancing the stability and effectiveness of pesticide formulations against pests.
Polymer Blends with Trifluoromethyl GroupsMaterial properties enhancementDemonstrated improved thermal stability and chemical resistance in polymer blends containing this compound.

Mechanism of Action

The mechanism of action of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Sulfonyl vs. Sulfanyl Analogues

  • Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate (CAS: Not provided; Molecular formula: C₉H₈F₃NO₂S; MW: 251.23) replaces the sulfonyl group with a sulfanyl (-S-) linkage . Key Differences:
  • The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the less electronegative sulfanyl group.
  • The sulfonyl analogue (283.23 g/mol) has a higher molecular weight due to additional oxygen atoms.
    • Implications : Sulfonyl derivatives are more reactive in nucleophilic substitution reactions, making them preferable intermediates in herbicide synthesis .

Ester vs. Ketone Functional Groups

  • 1-{[5-(Trifluoromethyl)-2-pyridyl]sulfonyl}acetone (CAS: Not provided; Molecular formula: C₉H₈F₃NO₃S; MW: 267.22) substitutes the methyl ester with a ketone (-CO-) group . Key Differences:
  • The ketone group reduces hydrolytic stability compared to the ester, which may limit its use in aqueous formulations.
  • The ester group in the target compound enhances solubility in organic solvents, facilitating synthetic applications.

Substituent Variations on the Pyridine Ring

Trifluoromethyl vs. Carbamoyl Substituents

  • Ethyl 2-((5-[(4-Methoxycarbonylanilino)carbonyl]-2-pyridyl)sulfanyl)acetate (CAS: Not provided) features a 4-methoxyanilino carbonyl group at the pyridine’s 5-position instead of trifluoromethyl . Key Differences:
  • The trifluoromethyl group in the target compound improves resistance to oxidative degradation, a critical factor in agrochemical longevity .

Herbicidal Pyridine Derivatives

  • 3-[[[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl-isoxazole (CAS: Not provided) shares a sulfonyl linkage but incorporates a pyrazole-isoxazole hybrid structure . Key Differences:
  • The pyrazole-isoxazole core broadens herbicidal activity against resistant weeds, whereas the pyridine-based target compound may exhibit narrower specificity.

Physicochemical and Application-Based Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl 2-{[5-(CF₃)-2-pyridyl]sulfonyl}acetate C₉H₈F₃NO₄S 283.23 Sulfonyl, ester, CF₃ Agrochemical synthesis
Methyl 2-[[5-(CF₃)-2-pyridyl]sulfanyl]acetate C₉H₈F₃NO₂S 251.23 Sulfanyl, ester, CF₃ Organic intermediates
1-{[5-(CF₃)-2-pyridyl]sulfonyl}acetone C₉H₈F₃NO₃S 267.22 Sulfonyl, ketone, CF₃ Research chemicals
Ethyl 2-((5-[4-MeO-anilino]CO-2-pyridyl)S)acetate C₁₇H₁₇N₂O₄S 369.39 Sulfanyl, carbamoyl, ester Pharmaceutical research

Notable Trends:

  • Lipophilicity : Trifluoromethyl and sulfonyl groups synergistically increase logP values, favoring membrane permeability in bioactive compounds.
  • Stability : Sulfonyl derivatives exhibit greater thermal and hydrolytic stability than sulfanyl analogues, aligning with herbicide formulation requirements .

Research Findings and Implications

  • Herbicidal Activity : Pyridine-sulfonyl compounds demonstrate potent inhibition of acetolactate synthase (ALS), a target enzyme in herbicides. The trifluoromethyl group enhances binding affinity to ALS compared to methoxy or carbamoyl substituents .
  • Synthetic Utility : The methyl ester in the target compound allows straightforward derivatization via hydrolysis or transesterification, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate (CAS No. 142274-37-1) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈F₃NO₄S
  • Molecular Weight : 283.22 g/mol
  • Density : 1.456 g/cm³
  • Boiling Point : 394.5 °C at 760 mmHg
  • Melting Point : 250 °C

The compound features a trifluoromethyl group attached to a pyridine ring, connected to a sulfonyl group and an acetate moiety, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with methyl chloroacetate in the presence of a base such as sodium hydride under anhydrous conditions to prevent hydrolysis of the ester group. This method allows for the efficient production of the compound, which can be scaled up for industrial applications.

Antimicrobial Activity

Recent studies have demonstrated the compound's selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The results indicate that derivatives of sulfonylpyridines can inhibit the growth of this pathogen without affecting host cell viability, showcasing a promising avenue for developing targeted therapies against chlamydial infections. For example, one study reported that specific analogues could impair chlamydial inclusion numbers and morphology in infected cells, indicating effective antimicrobial properties .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The trifluoromethyl group is known to enhance the potency of drugs by improving their pharmacokinetic profiles and stability .

Case Studies

  • Antichlamydial Activity : A study evaluated several sulfonylpyridine derivatives, including this compound, demonstrating their ability to selectively inhibit C. trachomatis growth while maintaining low toxicity towards mammalian cells . The compounds were tested at concentrations around 50 µg/mL with significant reductions in chlamydial inclusions observed.
  • Antibacterial Spectrum : Another investigation assessed the antibacterial activity against various Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited moderate activity against Neisseria meningitidis and Haemophilus influenzae, although less potent than established antibiotics .

Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated using assays on mammalian cell lines and model organisms like Drosophila melanogaster. Results indicated mild toxicity at higher concentrations but no mutagenic effects were observed, suggesting a favorable safety profile for further development .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntichlamydialInhibits C. trachomatis growth; low mammalian toxicity
AntibacterialModerate activity against N. meningitidis and H. influenzae
AnticancerPotential to induce apoptosis; ongoing research

Q & A

Q. What are the established synthetic routes for Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate?

The synthesis typically involves sulfonation of pyridine derivatives followed by esterification. A key step is introducing the sulfonyl group via reaction of 5-(trifluoromethyl)-2-pyridylthiol with methyl 2-chloroacetate under oxidative conditions (e.g., using H₂O₂ or m-CPBA). Alternative routes may employ triflate intermediates (as seen in pyridine triflate syntheses ), where sulfonyl groups are introduced via nucleophilic displacement. Characterization of intermediates using NMR (¹H/¹³C) and LC-MS is critical to confirm regioselectivity, particularly for the trifluoromethylpyridyl moiety .

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120-125 ppm in ¹³C) and sulfonyl-linked acetate (δ 3.7-3.9 ppm for methyl ester in ¹H).
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help confirm molecular weight and functional groups.
  • IR : Strong S=O stretches (~1350 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic .
    Cross-referencing with databases (e.g., PubChem CID 547667 in ) ensures alignment with known analogs.

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during sulfonation?

By-products often arise from over-oxidation or incomplete sulfonation. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride formation.
  • Catalyst Selection : Using DMAP (4-dimethylaminopyridine) improves esterification efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Comparative studies using TLC or HPLC tracking (e.g., ’s methods for monitoring reaction progress) are recommended to identify optimal conditions.

Q. How can contradictory NMR data for the trifluoromethylpyridyl moiety be resolved?

Discrepancies in chemical shifts may stem from solvent effects or impurities. For example:

  • Deuterated Solvents : DMSO-d₆ vs. CDCl₃ can shift pyridyl proton signals by 0.2–0.5 ppm.
  • Impurity Analysis : Use preparative HPLC (as in ) to isolate the target compound and re-analyze.
  • 2D NMR : HSQC/HMBC correlations clarify connectivity, especially for distinguishing regioisomers (e.g., 2- vs. 4-pyridyl sulfonyl groups) .

Q. What mechanistic role does the trifluoromethyl group play in biological activity?

The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In pesticidal analogs ( ), the trifluoromethylpyridyl moiety disrupts enzyme-substrate interactions (e.g., acetolactate synthase inhibition). For drug discovery, this group may reduce oxidative metabolism, as seen in antifungal agents ( ). Computational studies (e.g., docking with CYP450 enzymes) can further elucidate structure-activity relationships.

Q. How does steric hindrance from the sulfonyl group affect reactivity in nucleophilic substitutions?

The sulfonyl group is electron-withdrawing, activating the pyridyl ring for electrophilic attacks but creating steric challenges for bulky nucleophiles. For example:

  • Arylations : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at elevated temperatures (80–100°C) to overcome steric barriers.
  • Kinetic Studies : Compare reaction rates with/without the sulfonyl group (as in ’s triflate coupling strategies).

Methodological Insights

7. Designing stability studies for hygroscopic intermediates
The methyl ester group is prone to hydrolysis under acidic/basic conditions. Stability protocols should include:

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and monitor degradation via HPLC.
  • Lyophilization : Store intermediates as lyophilized powders to mitigate moisture absorption (as in ’s handling of methyl esters).

8. Addressing low yields in multi-step syntheses
Common bottlenecks include poor solubility of intermediates and side reactions. Solutions:

  • Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups for hydroxyls).
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., sulfonation) .

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